

An In-depth Technical Guide to the Chemical Properties of Zirconium Ammonium Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Zirconium ammonium carbonate*

Cat. No.: *B13403490*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium Ammonium Carbonate (AZC) is a versatile inorganic compound widely utilized across various industries, most notably as a crosslinking agent in coatings, adhesives, and the paper industry.^{[1][2]} It is an alkaline, aqueous solution containing anionic hydroxylated zirconium polymers.^{[1][3]} This technical guide provides a comprehensive overview of the core chemical properties of AZC, including detailed experimental protocols and data presented for clarity and comparison.

General Chemical and Physical Properties

Zirconium ammonium carbonate is typically supplied as a clear, colorless to slightly yellow aqueous solution with a faint odor of ammonia.^{[3][4]} While various molecular formulas are reported depending on the specific complex, a common representation is $(\text{NH}_4)_2[\text{Zr}(\text{OH})_2(\text{CO}_3)_2]$.^[5]

Table 1: General Properties of Zirconium Ammonium Carbonate

Property	Value	References
Appearance	Clear, colorless to pale yellow liquid	[3] [4]
Odor	Mildly ammoniacal	[4]
Molecular Formula	$(\text{NH}_4)_2[\text{Zr}(\text{OH})_2(\text{CO}_3)_2]$ (representative)	[5]
CAS Number	68309-95-5	[6]
pH of Solution	9.0 - 10.0	[3] [4]
Density	Approximately 1.36 - 1.38 g/mL at 25°C	[7] [8]
Solubility in Water	Highly soluble	[5] [6]
Stability	Stable at ambient temperatures for at least 6-8 months in a sealed container. May become unstable and gel at high temperatures. Should not be subjected to a pH below 7.	[3] [4]

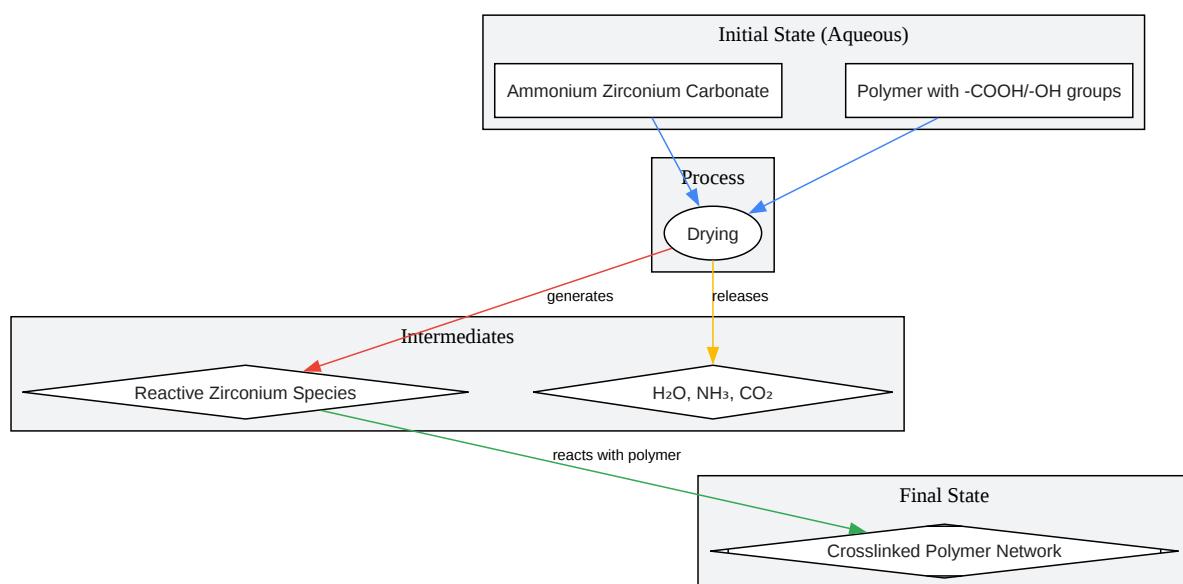
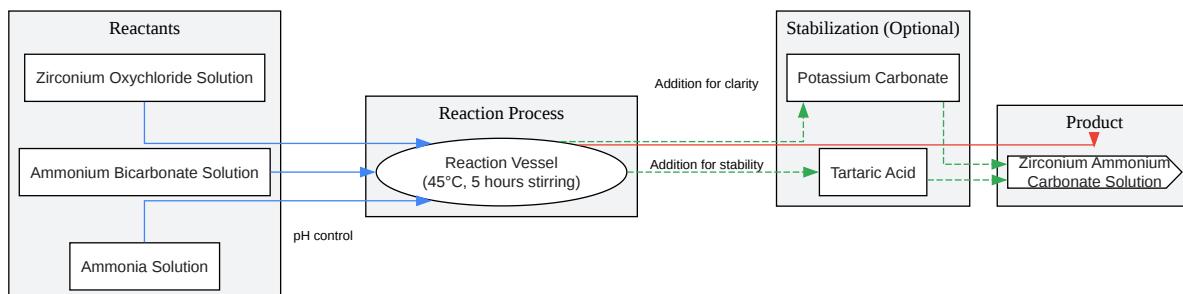
Synthesis of Zirconium Ammonium Carbonate

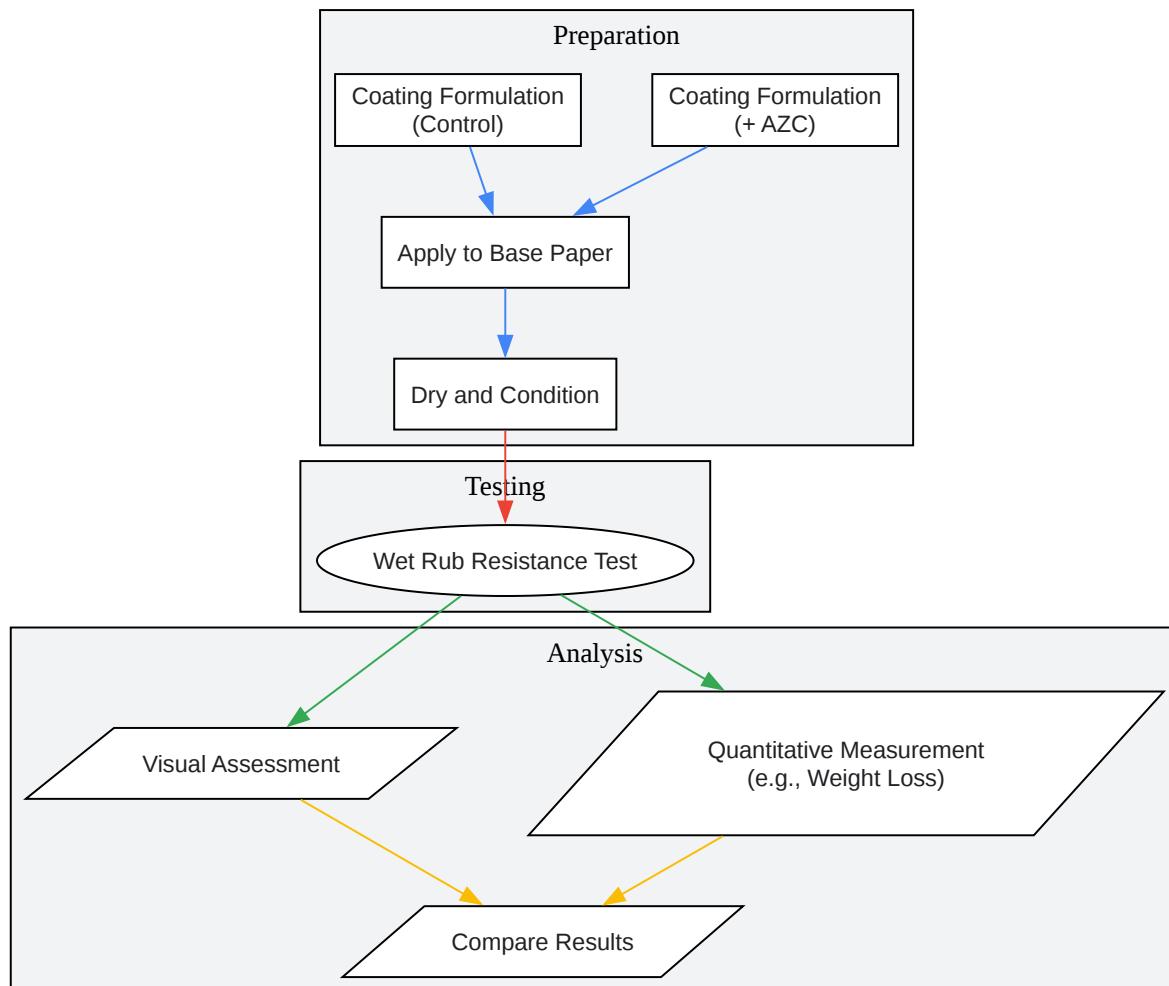
Zirconium ammonium carbonate solutions are typically synthesized by reacting a zirconium source, such as zirconium basic carbonate or zirconium oxychloride, with an ammonium carbonate solution. The reaction conditions can be controlled to produce stable solutions with desired concentrations.

Experimental Protocol: Synthesis from Zirconium Oxychloride

This protocol is adapted from a method described for preparing an AZC wet strengthening agent.[\[9\]](#)

Objective: To synthesize a stable aqueous solution of **zirconium ammonium carbonate**.



Materials:


- Zirconium oxychloride ($\text{ZrOCl}_2 \cdot 8\text{H}_2\text{O}$)
- Ammonium bicarbonate (NH_4HCO_3)
- Ammonia solution (25%)
- Potassium carbonate (K_2CO_3) (optional, for stabilization)
- Tartaric acid (optional, as a stabilizer)
- Deionized water
- Four-necked flask equipped with a stirrer, thermometer, and dropping funnels

Procedure:

- Prepare a zirconium oxychloride solution by dissolving 50g of $\text{ZrOCl}_2 \cdot 8\text{H}_2\text{O}$ in 30g of deionized water.
- Prepare an ammonium bicarbonate solution by dissolving 35g of NH_4HCO_3 in 80g of deionized water.
- In the four-necked flask, heat the environment to 45°C.
- Add one-third of the zirconium oxychloride solution to the flask and begin stirring.
- Simultaneously, start to slowly drip the ammonium bicarbonate solution and the remaining zirconium oxychloride solution into the flask.
- Add approximately 15g of ammonia solution to adjust and maintain the system pH at around 6.
- Continue stirring for 5 hours. A white precipitate will form.

- Slowly add additional ammonium bicarbonate and optionally potassium carbonate to the solution containing the white precipitate.
- Continue stirring for a specified period until the liquid becomes transparent.
- For enhanced stability, a stabilizer such as tartaric acid can be added at the end of the reaction.[\[5\]](#)
- The final product is a clear, aqueous solution of **zirconium ammonium carbonate**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JP2013075813A - Ammonium zirconium carbonate aqueous solution - Google Patents [patents.google.com]
- 2. bmta.researchcommons.org [bmta.researchcommons.org]
- 3. Ammonium zirconium carbonate (AZC) | CAS 68309-95-5 | Connect Chemicals [connectchemicals.com]
- 4. bhalla-zircon.com [bhalla-zircon.com]
- 5. US4061720A - Preparation of ammonium and potassium zirconium carbonates - Google Patents [patents.google.com]
- 6. zirconiumindia.in [zirconiumindia.in]
- 7. Ammonium zirconium(IV) carbonate solution in H₂O, contains 1-2% tartaric acid as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 8. 碳酸锆铵 (IV) 溶液 in H₂O, contains 1-2% tartaric acid as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN102515272A - Method for preparing ammonium zirconium carbonate wet strengthening agent - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Zirconium Ammonium Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13403490#what-are-the-chemical-properties-of-zirconium-ammonium-carbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com